
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- is an organic compound characterized by its unique structure, which includes two double bonds and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the use of alkenes and alkynes in a series of reactions that include hydrogenation and isomerization. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes often employ continuous flow reactors and advanced purification techniques to produce high-purity (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl-.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or other electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- include other dienes and alkenes with similar structures, such as:
- (E,E)-2,4-Hexadiene
- (E,E)-1,3-Butadiene
- (E,E)-2,5-Dimethyl-2,4-hexadiene
Uniqueness
What sets (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- apart from these similar compounds is its specific arrangement of double bonds and methyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
22430-49-5 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
(3E,5E)-2,2,7,7-tetramethylocta-3,5-diene |
InChI |
InChI=1S/C12H22/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H,1-6H3/b9-7+,10-8+ |
Clave InChI |
CWNHIRCWNQMGEU-FIFLTTCUSA-N |
SMILES isomérico |
CC(/C=C/C=C/C(C)(C)C)(C)C |
SMILES canónico |
CC(C)(C)C=CC=CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


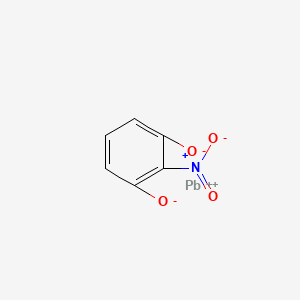
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
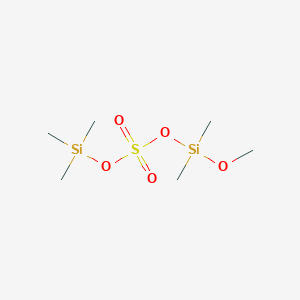
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
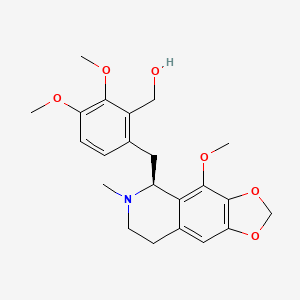
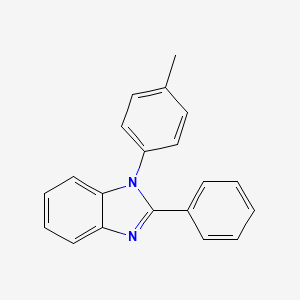

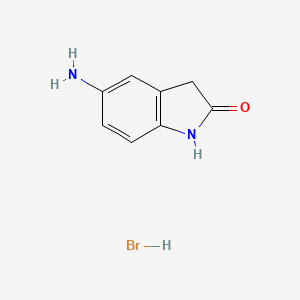
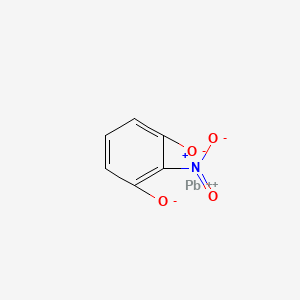
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)
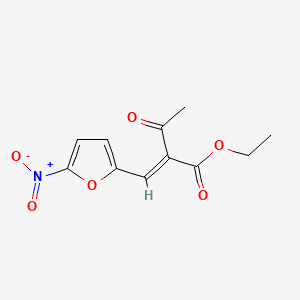
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
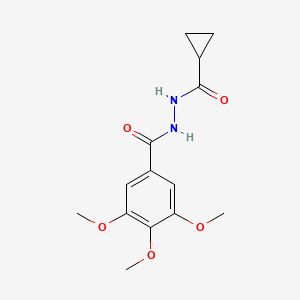
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
